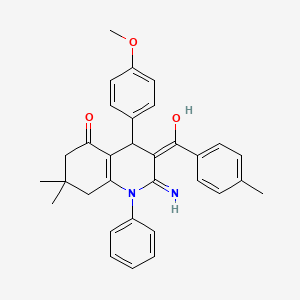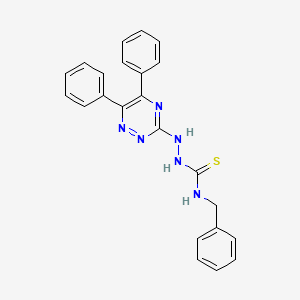
2-amino-4-(4-methoxyphenyl)-7,7-dimethyl-3-(4-methylbenzoyl)-1-phenyl-6,8-dihydro-4H-quinolin-5-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-amino-4-(4-methoxyphenyl)-7,7-dimethyl-3-(4-methylbenzoyl)-1-phenyl-4,6,7,8-tetrahydro-5(1H)-quinolinone is a complex organic compound with a unique structure that includes multiple aromatic rings and functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-4-(4-methoxyphenyl)-7,7-dimethyl-3-(4-methylbenzoyl)-1-phenyl-4,6,7,8-tetrahydro-5(1H)-quinolinone typically involves multi-step organic reactions. One common method includes the use of Schiff bases reduction route . The process involves the condensation of appropriate aldehydes and amines followed by reduction using reducing agents such as sodium borohydride (NaBH4) or lithium aluminium hydride (LiAlH4) .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments are crucial to achieve efficient synthesis. The choice of solvents, temperature, and pressure conditions are also optimized to enhance the reaction rate and product quality.
化学反应分析
Types of Reactions
2-amino-4-(4-methoxyphenyl)-7,7-dimethyl-3-(4-methylbenzoyl)-1-phenyl-4,6,7,8-tetrahydro-5(1H)-quinolinone can undergo various chemical reactions including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like NaBH4 or LiAlH4.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: KMnO4, CrO3
Reducing Agents: NaBH4, LiAlH4
Solvents: Ethanol, methanol, dichloromethane
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of quinones, while reduction may yield amines or alcohols.
科学研究应用
2-amino-4-(4-methoxyphenyl)-7,7-dimethyl-3-(4-methylbenzoyl)-1-phenyl-4,6,7,8-tetrahydro-5(1H)-quinolinone has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Material Science: It is explored for its potential use in the development of new materials with unique properties.
作用机制
The mechanism of action of 2-amino-4-(4-methoxyphenyl)-7,7-dimethyl-3-(4-methylbenzoyl)-1-phenyl-4,6,7,8-tetrahydro-5(1H)-quinolinone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
Uniqueness
Compared to similar compounds, 2-amino-4-(4-methoxyphenyl)-7,7-dimethyl-3-(4-methylbenzoyl)-1-phenyl-4,6,7,8-tetrahydro-5(1H)-quinolinone has a unique structure that includes multiple functional groups and aromatic rings, making it versatile for various chemical reactions and applications. Its specific arrangement of atoms and functional groups also contributes to its distinct chemical and biological properties.
属性
分子式 |
C32H32N2O3 |
|---|---|
分子量 |
492.6 g/mol |
IUPAC 名称 |
(3E)-3-[hydroxy-(4-methylphenyl)methylidene]-2-imino-4-(4-methoxyphenyl)-7,7-dimethyl-1-phenyl-6,8-dihydro-4H-quinolin-5-one |
InChI |
InChI=1S/C32H32N2O3/c1-20-10-12-22(13-11-20)30(36)29-27(21-14-16-24(37-4)17-15-21)28-25(18-32(2,3)19-26(28)35)34(31(29)33)23-8-6-5-7-9-23/h5-17,27,33,36H,18-19H2,1-4H3/b30-29+,33-31? |
InChI 键 |
BAFRFRGHZNATOV-SLJFTJNASA-N |
手性 SMILES |
CC1=CC=C(C=C1)/C(=C\2/C(C3=C(CC(CC3=O)(C)C)N(C2=N)C4=CC=CC=C4)C5=CC=C(C=C5)OC)/O |
规范 SMILES |
CC1=CC=C(C=C1)C(=C2C(C3=C(CC(CC3=O)(C)C)N(C2=N)C4=CC=CC=C4)C5=CC=C(C=C5)OC)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![propan-2-yl 3-[[(5E)-5-[(3-bromo-5-methoxy-4-prop-2-ynoxyphenyl)methylidene]-4-oxo-1,3-thiazol-2-yl]amino]benzoate](/img/structure/B13378022.png)
![(5E)-2-(4-bromo-2-methylanilino)-5-[(3-chloro-4-methoxyphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B13378029.png)
![3-[2-(5-bromo-2-thienyl)-2-oxoethyl]-1-(3-chlorobenzyl)-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B13378043.png)
![N'-[(Z)-(3-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-2-[2-[3-(trifluoromethyl)anilino]-1,3-thiazol-4-yl]acetohydrazide](/img/structure/B13378046.png)
![2-[(4-amino-6-oxo-5-phenyl-1,6-dihydro-2-pyrimidinyl)sulfanyl]-N-(2-phenylethyl)acetamide](/img/structure/B13378048.png)
![(5Z)-5-[(3-chloro-5-ethoxy-4-prop-2-ynoxyphenyl)methylidene]-2-(3,5-dimethylanilino)-1,3-thiazol-4-one](/img/structure/B13378052.png)

![3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-isobutyl-1,3-dihydro-2H-indol-2-one](/img/structure/B13378065.png)
![(5Z)-5-[[5-(diethylamino)furan-2-yl]methylidene]-2-(4-fluoroanilino)-1,3-thiazol-4-one](/img/structure/B13378070.png)
![ethyl (5Z)-5-[[1-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2,5-dimethylpyrrol-3-yl]methylidene]-2-(4-methylanilino)-4-oxothiophene-3-carboxylate](/img/structure/B13378073.png)
![(5Z)-5-[[1-(4-chlorophenyl)pyrrol-2-yl]methylidene]-2-(4-ethylanilino)-1,3-thiazol-4-one](/img/structure/B13378074.png)
![(5Z)-2-(4-bromoanilino)-5-[(1,2-dimethylindol-3-yl)methylidene]-1,3-thiazol-4-one](/img/structure/B13378077.png)
![Ethyl amino{[(4-methylphenyl)sulfonyl]hydrazono}acetate](/img/structure/B13378085.png)
![12-(4-Chlorophenyl)-6-methyl-4-phenyl-2,4,5,11,13-pentazatricyclo[7.4.0.03,7]trideca-1(9),2,5,7-tetraen-10-one](/img/structure/B13378088.png)
